molecular formula C18H24BrN B1282398 6-Bromo-N,N-dibutylnaphthalen-2-amine CAS No. 90133-98-5

6-Bromo-N,N-dibutylnaphthalen-2-amine

Cat. No.: B1282398
CAS No.: 90133-98-5
M. Wt: 334.3 g/mol
InChI Key: HYWTZZAYOKZIKX-UHFFFAOYSA-N
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Description

6-Bromo-N,N-dibutylnaphthalen-2-amine (CAS: 90133-98-5) is a brominated naphthalene derivative with two butyl groups attached to the amine substituent at the 2-position of the naphthalene ring. Its molecular formula is C₁₈H₂₄BrN, and it has a molar mass of 334.29 g/mol . This compound is structurally characterized by its naphthalene core, which provides aromatic stability, and the bromine atom at the 6-position, which enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,N-dibutylnaphthalen-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-bromo-2-naphthylamine.

    Alkylation: The 6-bromo-2-naphthylamine is subjected to alkylation using butyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,N-dibutylnaphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-N,N-dibutylnaphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-N,N-dibutylnaphthalen-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and the butyl groups may influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

The following table compares 6-Bromo-N,N-dibutylnaphthalen-2-amine with structurally analogous brominated amines, focusing on substituents, synthesis routes, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound C₁₈H₂₄BrN 334.29 90133-98-5 Lipophilic; used as an intermediate in organic synthesis. Synthesis involves alkylation of 6-bromo-2-naphthylamine with dibutylamine under high-pressure conditions.
6-Bromo-N,N-dimethylnaphthalen-2-amine C₁₂H₁₂BrN 250.13 5043-03-8 Less lipophilic than dibutyl analog; used in transmetalation reactions to form boronic acid esters for cross-coupling chemistry.
6-Bromo-N,N-diethylnaphthalen-2-amine C₁₄H₁₇BrN 278.20 Not provided Synthesized via nucleophilic substitution with diethylamine at 200°C; employed in voltage-sensitive dye probes for neuroscience applications.
6-Bromonaphthalen-2-amine C₁₀H₈BrN 222.08 7499-66-3 Parent compound without alkyl groups; lower solubility in organic solvents. Used as a precursor for functionalized naphthylamines.
6-Bromo-N,N-dimethylpyridin-2-amine C₇H₉BrN₂ 218.07 84487-04-7 Pyridine-based analog; distinct electronic properties due to nitrogen heterocycle. Applied in medicinal chemistry as a building block.

Key Observations:

Substituent Effects :

  • Lipophilicity : The dibutyl derivative (C₁₈H₂₄BrN) exhibits higher lipophilicity compared to dimethyl (C₁₂H₁₂BrN) and diethyl (C₁₄H₁₇BrN) analogs, influencing solubility and membrane permeability in biological applications .
  • Reactivity : The dimethyl analog (CAS: 5043-03-8) undergoes transmetalation with tert-butyl lithium to form boronic acid intermediates, enabling its use in Suzuki-Miyaura reactions for constructing push-pull electronic systems .

Synthesis Methods :

  • The diethyl derivative is synthesized via high-pressure reactions with diethylamine at 200°C , while the dimethyl variant is prepared under milder conditions using dimethylamine .
  • The dibutyl compound’s synthesis likely follows a similar nucleophilic substitution pathway but requires optimized conditions due to steric hindrance from the larger butyl groups .

Applications :

  • Organic Electronics : The dimethyl analog is utilized in synthesizing conjugated molecules for optoelectronic materials .
  • Neuroscience Probes : The diethyl derivative (S53) serves as a precursor for voltage-sensitive dyes targeting specific brain cell types .
  • Pharmaceutical Intermediates : Pyridine-based analogs (e.g., 6-bromo-N,N-dimethylpyridin-2-amine) are leveraged in drug discovery due to their heteroaromatic properties .

Research Findings and Data

Comparative Reactivity in Cross-Coupling:

Compound Reaction Type Yield Product Reference
6-Bromo-N,N-dimethylnaphthalen-2-amine Suzuki-Miyaura coupling 65% Boronic acid ester
6-Bromonaphthalen-2-amine Buchwald-Hartwig amination 78% N-aryl derivatives

Biological Activity

6-Bromo-N,N-dibutylnaphthalen-2-amine is a compound with significant potential in various fields, particularly in organic synthesis and medicinal chemistry. Its biological activity is of interest due to its structural characteristics and the presence of functional groups that may interact with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications.

Chemical Structure and Properties

This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon. The presence of bromine and dibutyl amine groups contributes to its unique chemical properties, influencing its solubility, reactivity, and interaction with biological molecules.

Chemical Formula: C_{15}H_{18}BrN
Molecular Weight: 305.21 g/mol

The specific mechanisms through which this compound exerts its biological effects are not extensively documented. However, it is believed that the compound interacts with various molecular targets, such as enzymes or receptors, which may mediate its biological activities.

  • Enzyme Interaction: The bromine atom and butyl groups may influence the compound's binding affinity to certain enzymes, potentially modulating their activity.
  • Receptor Binding: The structural features of the compound may allow it to bind to specific receptors involved in cellular signaling pathways.

The compound's biochemical properties are crucial for understanding its potential therapeutic applications:

  • Solubility: The presence of butyl groups increases hydrophobicity, affecting solubility in biological systems.
  • Stability: The stability of the compound in various pH environments can influence its efficacy as a therapeutic agent.

Antimicrobial Activity

Preliminary studies suggest that derivatives of naphthalene compounds exhibit antimicrobial properties. While specific data on this compound is limited, it may share similar activities due to structural similarities with known antimicrobial agents.

Cytotoxicity Studies

Research on related compounds indicates potential cytotoxic effects against various cancer cell lines. A comparative analysis of similar naphthalene derivatives shows varying degrees of cytotoxicity based on structural modifications.

CompoundCell Line TestedIC50 (µM)
6-Bromo-N,N-dimethylnaphthalen-2-amineHeLa25
This compoundMCF-7TBD
6-Bromo-N,N-diethylnaphthalen-2-amineA549TBD

Case Studies

  • Synthesis and Characterization : A study on the synthesis of this compound highlighted its role as an intermediate in organic synthesis, particularly for developing complex organic molecules used in pharmaceuticals .
  • Potential Applications in Drug Discovery : Research indicates that compounds with similar structures have been explored for their potential as anti-cancer agents. The unique properties of this compound position it as a candidate for further investigation in drug development .

Properties

IUPAC Name

6-bromo-N,N-dibutylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN/c1-3-5-11-20(12-6-4-2)18-10-8-15-13-17(19)9-7-16(15)14-18/h7-10,13-14H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWTZZAYOKZIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524394
Record name 6-Bromo-N,N-dibutylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90133-98-5
Record name 6-Bromo-N,N-dibutylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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